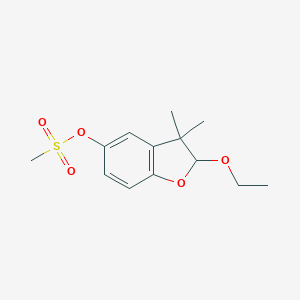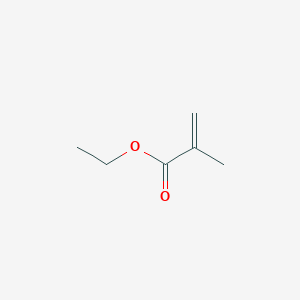![molecular formula C14H17NO2 B166190 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one CAS No. 135782-11-5](/img/structure/B166190.png)
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one
描述
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one is a heterocyclic compound with a unique structure that combines a pyrrolidine ring fused to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of hexahydropyrrolo[3,4-c]pyrrol with benzylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: The intermediate product undergoes cyclization to form the hexahydropyrano[3,4-c]pyrrol structure. This step often requires acidic conditions, such as the use of trifluoroacetic acid (TFA).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or hydrogenation with Pd/C.
Substitution: Halides, amines, or other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
科学研究应用
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial strains and its potential as an anti-tubercular agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), inhibiting its activity and thereby disrupting the cell wall synthesis of Mycobacterium tuberculosis . This inhibition leads to the bactericidal effect of the compound.
相似化合物的比较
Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrol Derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzyl-substituted Pyrrolidines: Compounds with a benzyl group attached to a pyrrolidine ring, similar to the structure of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one.
Pyrano[3,4-c]pyrrol Compounds: These compounds have a similar fused ring system but may differ in the nature of the substituents and their positions.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a fused pyrrolidine-tetrahydropyran ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392818 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-11-5 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
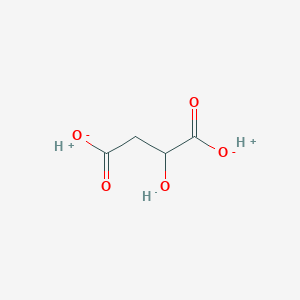
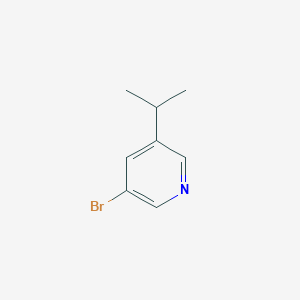


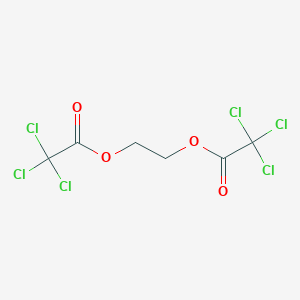
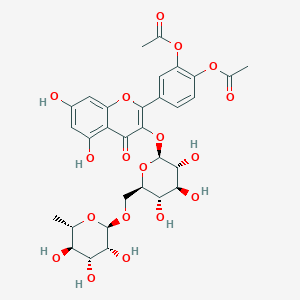
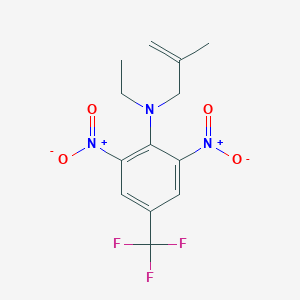

![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)
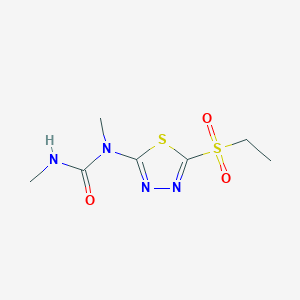
![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)
